Amino(5-bromo-2-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(5-bromo-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the alpha position, a bromine atom at the 5-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(5-bromo-2-methoxyphenyl)acetic acid typically involves the bromination of 2-methoxyphenylacetic acid followed by the introduction of an amino group. One common method is as follows:
Bromination: 2-Methoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the alpha position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Amino(5-bromo-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
Amino(5-bromo-2-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Amino(5-bromo-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: Similar structure but lacks the bromine atom.
5-Bromo-2-methoxybenzoic acid: Similar structure but lacks the amino group.
Phenylacetic acid: The parent compound without any substitutions.
Uniqueness
Amino(5-bromo-2-methoxyphenyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUCIXWROVKQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404194 |
Source
|
Record name | amino(5-bromo-2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500696-01-5 |
Source
|
Record name | α-Amino-5-bromo-2-methoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500696-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | amino(5-bromo-2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.